molecular formula C16H20N2O2S B2847696 1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea CAS No. 2034571-35-0

1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

Cat. No.: B2847696
CAS No.: 2034571-35-0
M. Wt: 304.41
InChI Key: JVKYNMASVJSCEW-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dimethylphenyl isocyanate with 3-hydroxy-3-(thiophen-3-yl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain precise control over reaction conditions. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: The compound is used in the manufacture of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • 1-(3,4-Dimethylphenyl)-3-(3-hydroxypropyl)urea: Lacks the thiophen-3-yl group.

  • 1-(3,4-Dimethylphenyl)-3-(3-hydroxy-3-(phenyl)propyl)urea: Contains a phenyl group instead of a thiophen-3-yl group.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11-3-4-14(9-12(11)2)18-16(20)17-7-5-15(19)13-6-8-21-10-13/h3-4,6,8-10,15,19H,5,7H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKYNMASVJSCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCC(C2=CSC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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